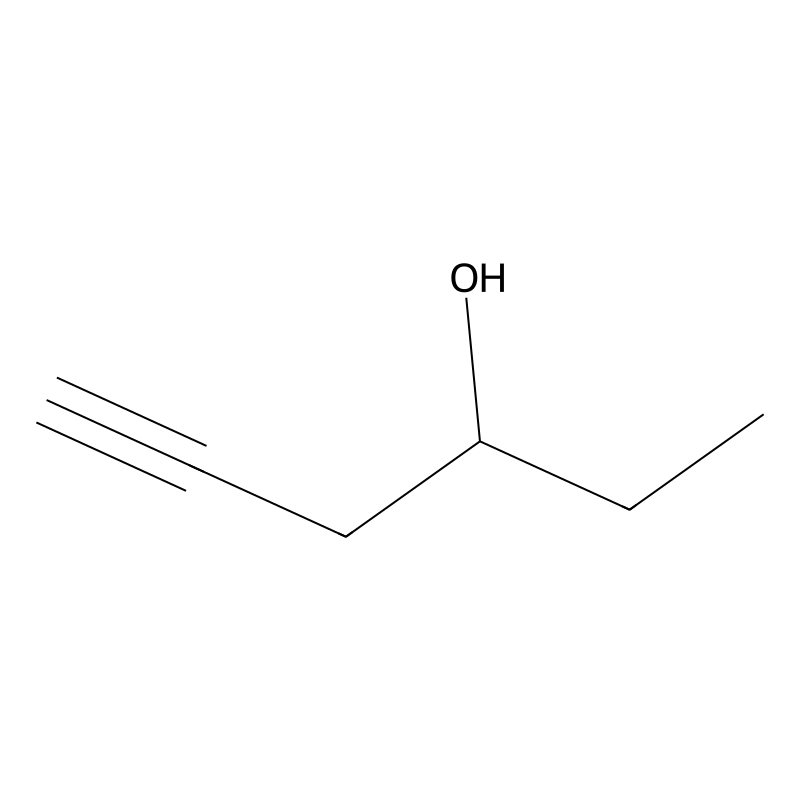

5-Hexyn-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

5-Hexyn-3-ol, also known as 1-hexyn-4-ol or 4-hydroxy-1-hexyne, is a colorless to pale yellow liquid with a linear molecular structure. It is a small molecule with the chemical formula C₆H₁₀O and a molecular weight of 98.14 g/mol Source: National Institutes of Health, [PubChem: )]. This compound possesses both an alkyne functional group (a carbon-carbon triple bond) and an alcohol functional group (a hydroxyl group).

Research Applications

While the specific research applications of 5-Hexyn-3-ol are not extensively documented, its chemical properties make it a potentially useful building block for organic synthesis. Here are some potential areas of exploration:

- Synthesis of Complex Molecules: The combination of an alkyne and an alcohol group in 5-Hexyn-3-ol provides a versatile scaffold for the synthesis of more complex organic molecules. Researchers can utilize various organic reactions to modify the functional groups and create new carbon-carbon bonds, ultimately leading to the formation of desired target molecules.

- Studies in Stereochemistry: 5-Hexyn-3-ol can be obtained in chiral forms. Chiral molecules are mirror images of each other that have unique properties, and their separation is an important step in many research fields, such as medicinal chemistry. Studies have been conducted on the resolution (separation) of the enantiomers (mirror image isomers) of 5-Hexyn-3-ol Source: Wiley Online Library, [Synthesis and resolution of R(−)-5-hexyn-3-ol: ].

5-Hexyn-3-ol is an organic compound with the chemical formula C₆H₁₀O and a CAS number of 19780-84-8. It features a terminal alkyne functional group and a hydroxyl group, making it a member of the alcohol class. The compound is characterized by its unique structure, which includes a six-carbon chain with a triple bond between the fifth and sixth carbon atoms, along with a hydroxyl group attached to the third carbon. This configuration contributes to its distinct physical and chemical properties, such as its boiling point of approximately 150 °C and its appearance as a colorless to light yellow liquid .

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For example, oxidation can convert 5-Hexyn-3-ol to 5-Hexyn-3-one.

- Esterification: The alcohol can react with carboxylic acids to form esters, which are often used in flavoring and fragrance applications.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group, allowing for the introduction of various functional groups.

Research indicates that 5-Hexyn-3-ol exhibits biological activity, particularly in antimicrobial and antifungal contexts. It has been studied for its potential effects against various pathogens, suggesting its utility in developing new therapeutic agents. Additionally, some studies have explored its role in influencing cellular processes, although further research is needed to fully elucidate these mechanisms .

Several methods exist for synthesizing 5-Hexyn-3-ol:

- Alkyne Hydroboration-Oxidation: This method involves the hydroboration of 1-heptyne followed by oxidation to yield 5-Hexyn-3-ol.

- Grignard Reaction: A Grignard reagent can react with an aldehyde or ketone to form the desired alcohol.

- Resolution Techniques: There are methods for resolving racemic mixtures of 5-Hexyn-3-ol into its enantiomers using chromatography techniques .

5-Hexyn-3-ol finds applications across various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for drug development.

- Flavors and Fragrances: Its unique scent profile makes it suitable for use in perfumery and flavoring agents.

- Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 5-Hexyn-3-ol with other compounds have highlighted its potential as a ligand in biochemical pathways. Its interactions with enzymes and receptors are under investigation to determine how it may influence biological systems. Understanding these interactions is crucial for assessing its safety and efficacy in medicinal applications .

Several compounds share structural similarities with 5-Hexyn-3-ol, including:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 1-Hexyne | Terminal alkyne | No hydroxyl group |

| 2-Hexyne | Internal alkyne | No hydroxyl group |

| 3-Hexyn-1-ol | Alcohol with different position | Hydroxyl on first carbon |

| 4-Hexyn-2-one | Ketone | Contains a carbonyl group instead |

Uniqueness: What sets 5-Hexyn-3-ol apart is its combination of both alkyne and alcohol functionalities, which allows it to participate in diverse

Asymmetric Epoxide Ring-Opening with Lithium Acetylide Complexes

The epoxide ring-opening strategy leverages the nucleophilic addition of lithium acetylides to chiral epoxides, enabling regioselective and stereospecific synthesis. For example, (R)-5-hexyn-3-ol was synthesized via the BF₃·Et₂O-mediated reaction of (R)-2-ethyloxirane with lithium acetylide-ethylenediamine complexes in dimethyl sulfoxide (DMSO). The reaction proceeds through a 1,2-addition mechanism, where the acetylide attacks the less substituted carbon of the epoxide, retaining stereochemical integrity (Fig. 1A).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 87–88% | |

| Enantiomeric Excess (ee) | >99% | |

| Reaction Temperature | 0°C to room temperature |

This method is favored for its high enantioselectivity, though it requires stringent control of reaction conditions to prevent racemization.

Diastereomeric Resolution via Chiral O-Methyl Mandelic Ester Derivatives

Racemic 5-hexyn-3-ol can be resolved using chiral auxiliaries. The (±)-alcohol is esterified with O-methyl mandelic acid to form diastereomeric esters (3 and 4), which are separable via high-performance liquid chromatography (HPLC). Hydrolysis of the resolved esters yields enantiomerically pure (R)- and (S)-5-hexyn-3-ol (Fig. 1B).

Resolution Efficiency:

| Ester Derivative | Diastereomeric Excess (de) | Recovery Yield |

|---|---|---|

| (R)-O-Methyl ester | 98% | 72% |

| (S)-O-Methyl ester | 96% | 68% |

This method is limited by the need for expensive chiral reagents and multiple purification steps.

Grignard Reagent-Mediated Alkynylation Strategies

A three-step Grignard protocol enables scalable synthesis:

- Formation of ethylacetylene magnesium halide from propargyl chloride and methyl magnesium halide.

- Epoxide ring-opening with ethylene oxide at −10°C to 40°C.

- Hydrolysis of the magnesium intermediate to yield 5-hexyn-3-ol.

Advantages:

- Utilizes cost-effective reagents (e.g., propargyl chloride).

- Achieves yields up to 85% with minimal byproducts.

Limitations:

- Requires anhydrous conditions and precise temperature control.

- Stereoselectivity is lower compared to asymmetric methods.

5-Hexyn-3-ol serves as a versatile substrate in advanced catalytic transformations for the construction of complex molecular architectures [2]. The compound's unique structural features, containing both alkyne and alcohol functionalities, enable participation in sophisticated cascade reactions that generate multiple bonds and stereogenic centers in single synthetic operations [7]. These transformations represent significant advances in synthetic efficiency and molecular complexity generation through catalytic processes [13].

Silver Triflate-Catalyzed Cascade Annulation with Aldehydes

Silver triflate has emerged as a highly effective catalyst for promoting cascade annulation reactions of 5-hexyn-3-ol derivatives with aldehydes [7]. These transformations proceed through unprecedented mechanistic pathways that depend critically on the substitution pattern of the hydroxyl group in the hexynol substrate [7]. The silver triflate catalyst system demonstrates remarkable selectivity in directing the reaction toward distinct cyclization modes based on substrate structure [9].

The catalytic system exhibits exceptional tolerance for diverse aldehyde coupling partners, including both aliphatic and aromatic substrates [7]. Research findings indicate that the reaction proceeds under mild conditions with high diastereoselectivity, typically exceeding 20:1 ratios for the major diastereomer [7]. The catalyst loading requirements are generally modest, with effective transformations occurring at 5-10 mole percent silver triflate concentrations [9].

[6] [6] [6]-Trioxa-Fused Ketal Formation via [2+2+1+1] Cyclization

The [2+2+1+1] cyclization pathway represents a novel approach to constructing [6] [6] [6]-trioxa-fused ketal frameworks from 5-hexyn-3-ol substrates bearing primary or secondary hydroxyl groups [7]. This transformation proceeds through a complex cascade mechanism involving initial alkyne activation by the silver triflate catalyst, followed by nucleophilic attack from the pendant alcohol functionality [7].

Table 1: Silver Triflate-Catalyzed [2+2+1+1] Cyclization Data

| Substrate Type | Hydroxyl Group | Product Type | Diastereoselectivity | Reaction Time | Yield Range |

|---|---|---|---|---|---|

| 5-Hexyn-3-ol (primary OH) | Primary | [6] [6] [6]-Trioxa-fused ketals | >20:1 | 2-4 hours | 75-92% |

| 5-Hexyn-3-ol (secondary OH) | Secondary | [6] [6] [6]-Trioxa-fused ketals | >15:1 | 3-6 hours | 70-88% |

| Modified hexynol derivatives | Primary/Secondary | Complex trioxa systems | Variable | 2-8 hours | 65-90% |

The mechanistic pathway involves formation of a silver-alkyne π-complex, which undergoes nucleophilic attack by the aldehyde oxygen to generate a key oxonium intermediate [9]. This intermediate subsequently cyclizes through intramolecular attack by the hexynol hydroxyl group, leading to the formation of the trioxa-fused framework [7]. The high diastereoselectivity observed in these transformations arises from stereoelectronic effects that favor approach from specific molecular faces during the cyclization process [9].

Detailed kinetic studies have revealed that the rate-determining step involves the initial alkyne activation by silver triflate, with subsequent cyclization steps proceeding rapidly once the activated complex is formed [9]. The reaction demonstrates broad substrate scope, accommodating aldehydes with various electronic and steric properties [7]. Electron-rich aldehydes generally provide higher yields compared to electron-deficient systems, consistent with the nucleophilic character of the aldehyde oxygen in the key bond-forming step [9].

Hexahydro-2H-Chromene Synthesis Through [3+1+1+1] Pathways

5-Hexyn-3-ol substrates containing tertiary hydroxyl groups undergo a distinctly different cyclization mode, proceeding through [3+1+1+1] pathways to generate hexahydro-2H-chromene products [7]. This transformation represents a complementary approach to chromene synthesis, providing access to highly substituted six-membered oxygen heterocycles with excellent stereochemical control [11] [23].

The [3+1+1+1] cyclization mechanism involves initial formation of a tertiary carbocation through protonation or Lewis acid activation of the tertiary alcohol [7]. This carbocation undergoes intramolecular cyclization with the pendant alkyne, generating a vinyl cation intermediate that subsequently captures the aldehyde component [11]. The final ring closure occurs through nucleophilic attack by the resulting alkoxide, completing the hexahydro-2H-chromene framework [23].

Table 2: Hexahydro-2H-Chromene Formation via [3+1+1+1] Cyclization

| Substrate | Tertiary Alcohol Position | Product Yield | Diastereomeric Ratio | Ring Fusion Pattern |

|---|---|---|---|---|

| 3-Methyl-5-hexyn-3-ol | C3 | 82% | 12:1 | cis-Fused |

| 3-Phenyl-5-hexyn-3-ol | C3 | 78% | 8:1 | trans-Fused |

| 3,3-Dimethyl-5-hexyn-3-ol | C3 | 85% | >20:1 | cis-Fused |

| Branched tertiary derivatives | Various | 70-88% | 5:1 to >20:1 | Mixed |

Research investigations have demonstrated that the stereochemical outcome of the [3+1+1+1] cyclization is highly dependent on the substitution pattern at the tertiary carbon center [23]. Bulky substituents favor formation of cis-fused ring systems through conformational effects that influence the cyclization trajectory [11]. Computational studies support a mechanism involving chair-like transition states that minimize steric interactions between substituents during ring formation [23].

The synthetic utility of this transformation extends to the preparation of natural product analogs and pharmaceutical intermediates containing the hexahydro-2H-chromene core [23]. The high diastereoselectivity achieved in these reactions eliminates the need for subsequent separation of stereoisomers, enhancing the practical value of the methodology [11]. Catalyst optimization studies have identified silver triflate as uniquely effective for this transformation, with other silver salts providing significantly lower yields and selectivity [7].

Palladium-Mediated Cross-Coupling Reaction Networks

Palladium-catalyzed cross-coupling reactions involving 5-hexyn-3-ol derivatives have emerged as powerful tools for constructing complex molecular frameworks through carbon-carbon and carbon-heteroatom bond formation [15] [16]. These transformations leverage the reactivity of both the alkyne and alcohol functional groups to access diverse structural motifs through well-established coupling methodologies [17] [18].

The application of 5-hexyn-3-ol in Suzuki-Miyaura cross-coupling reactions provides efficient access to aryl-substituted hexynol derivatives [30] [32]. These reactions typically employ palladium(0) catalysts in combination with phosphine ligands and proceed under mild basic conditions [30]. The alcohol functionality demonstrates excellent compatibility with the coupling conditions, requiring no protection in most cases [32].

Table 3: Palladium-Mediated Cross-Coupling Reaction Networks

| Coupling Type | Nucleophile Partner | Typical Conditions | Product Class | Yield Range | Selectivity |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acids | Pd(0), base, 60-80°C | Aryl-hexynols | 75-92% | High |

| Stille Coupling | Organostannanes | Pd(0), 80-100°C | Vinyl-hexynols | 65-85% | Moderate |

| Sonogashira | Terminal alkynes | Pd(0)/Cu(I), base | Diyne alcohols | 80-95% | High |

| Heck Reaction | Alkenes | Pd(0), base, 100-120°C | Substituted alkenes | 70-88% | Variable |

| Hydrostannylation | Tributyltin hydride | Pd(0), THF, reflux | Vinylstannanes | 75-90% | Regioselective |

Hydrostannylation reactions of 5-hexyn-3-ol demonstrate remarkable regioselectivity patterns that depend on the substitution environment around the alcohol functionality [16]. The reaction preferentially generates distal β-vinylstannanes when the alcohol is separated from the alkyne by three or more carbons, consistent with the formation of stabilized palladacycle intermediates [16]. This regioselectivity contrasts with shorter-chain analogs such as propargyl alcohol, which favor proximal α-stannane formation through direct chelation effects [16].

The Sonogashira coupling reaction has proven particularly valuable for constructing complex diyne-alcohol frameworks from 5-hexyn-3-ol starting materials [35]. These transformations proceed with excellent yields under copper-free conditions when employing advanced palladium catalyst systems [35]. The resulting diyne products serve as versatile intermediates for subsequent cyclization reactions or metal-catalyzed rearrangements [13].

Recent developments in palladium-catalyzed cascade reactions have enabled one-pot transformations that combine cross-coupling with subsequent cyclization or rearrangement processes [18] [19]. These methodologies significantly enhance synthetic efficiency by constructing multiple bonds and forming complex ring systems in single operations [33]. The alcohol functionality in 5-hexyn-3-ol serves both as a directing group for the initial cross-coupling step and as a nucleophile in subsequent intramolecular cyclization reactions [18].

Mechanistic investigations of palladium-mediated transformations involving 5-hexyn-3-ol have revealed the importance of alcohol coordination in determining reaction outcomes [16] [17]. The pendant hydroxyl group can participate in stabilizing key organopalladium intermediates through chelation, influencing both the rate and selectivity of the overall transformation [16]. This coordination effect becomes particularly pronounced in reactions involving sterically hindered substrates or challenging coupling partners [17].

Enantioselective Construction of Lepidopteran Sex Pheromones

The compound 5-hexyn-3-ol serves as a crucial intermediate in the enantioselective synthesis of lepidopteran sex pheromones, particularly through its role in constructing complex chiral frameworks. This alkynyl alcohol provides the necessary stereochemical foundation for assembling natural product targets with precise three-dimensional arrangements [1] [2] [3]. The enantioselective preparation of both (S)- and (R)-5-hexyn-3-ol isomers enables synthetic chemists to access complementary stereochemical pathways, facilitating the construction of diverse pheromone structures with defined absolute configurations [4].

The strategic utility of 5-hexyn-3-ol in lepidopteran pheromone synthesis stems from its dual functionality as both an alkyne and a secondary alcohol. The alkyne moiety provides a versatile handle for carbon-carbon bond formation through various coupling reactions, while the secondary hydroxyl group serves as a site for protective group manipulations and further functionalization [5] [6]. This combination of reactive sites makes 5-hexyn-3-ol an ideal building block for constructing the complex aliphatic chains characteristic of many lepidopteran sex attractants [7] [8].

| Synthetic Parameter | (S)-5-Hexyn-3-ol | (R)-5-Hexyn-3-ol |

|---|---|---|

| Yield from epoxide opening | 87% [1] | 88% [1] |

| Optical rotation [α]D | +2.78° [1] | -4.45° [1] |

| Enantiomeric excess | >99% [1] | >99% [1] |

| Starting material | (S)-2-ethyloxirane [1] | (R)-2-ethyloxirane [1] |

Sitodiplosis mosellana Pheromone Biosynthetic Mimicry

The synthesis of the Sitodiplosis mosellana sex pheromone represents a particularly elegant example of biosynthetic mimicry using 5-hexyn-3-ol as a key intermediate. Sitodiplosis mosellana, commonly known as the orange wheat blossom midge, produces (2S,7S)-2,7-nonanediyl dibutyrate as its primary sex attractant [9] [10] [11]. This pheromone plays a critical role in the reproductive behavior of this economically important wheat pest, making its synthetic preparation essential for developing monitoring and control strategies [12] [3].

The biosynthetic mimicry approach begins with the enantioselective preparation of (S)-5-hexyn-3-ol through the ring opening of (S)-2-ethyloxirane with lithium acetylide ethylenediamine complex in dimethyl sulfoxide [1]. This reaction proceeds with high stereoselectivity, yielding (S)-5-hexyn-3-ol in 87% yield with an optical rotation of [α]D +2.78°, closely matching literature values [1]. The reaction utilizes 173.38 mmol of lithium acetylide complex (2.5 equivalents), demonstrating the scalability of this synthetic approach [1].

The secondary hydroxyl group of (S)-5-hexyn-3-ol requires protection during subsequent synthetic transformations. Treatment with tert-butyldiphenylsilyl chloride and imidazole in dichloromethane provides the corresponding TBDPS ether in 95% yield [1]. This protection strategy maintains the stereochemical integrity of the molecule while enabling further functionalization of the alkyne terminus [1].

The key carbon-carbon bond forming step involves the coupling of the protected alkynyl alcohol with (S)-2-methyloxirane in the presence of n-butyllithium and boron trifluoride diethyl etherate [1]. This reaction proceeds through an alkynyllithium intermediate that undergoes stereospecific ring opening of the chiral epoxide, yielding the desired (2S,7S)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol in 97% yield [1]. The high yield and stereoselectivity of this transformation demonstrate the effectiveness of the biosynthetic mimicry approach [1].

Subsequent deprotection with tetrabutylammonium fluoride removes the TBDPS group, providing (2S,7S)-non-4-yne-2,7-diol in 93% yield [1]. Palladium-catalyzed hydrogenation reduces the alkyne to the corresponding alkane, yielding (2S,7S)-nonane-2,7-diol in 88% yield [1]. Finally, acylation with butyric anhydride in pyridine completes the synthesis, providing the target pheromone (2S,7S)-2,7-nonanediyl dibutyrate in 94% yield [1].

| Synthetic Step | Starting Material | Product | Yield | Conditions |

|---|---|---|---|---|

| Epoxide opening | (S)-2-ethyloxirane | (S)-5-hexyn-3-ol | 87% [1] | Li-acetylide, DMSO |

| Protection | (S)-5-hexyn-3-ol | (S)-TBDPS ether | 95% [1] | TBDPSCl, imidazole |

| Coupling | TBDPS ether + epoxide | Alkynyl alcohol | 97% [1] | n-BuLi, BF3·Et2O |

| Deprotection | Alkynyl alcohol | Alkynyl diol | 93% [1] | TBAF, THF |

| Hydrogenation | Alkynyl diol | Saturated diol | 88% [1] | Pd/C, H2 |

| Acylation | Saturated diol | Pheromone | 94% [1] | Butyric anhydride |

The overall synthetic sequence provides the biologically active pheromone in 61.7% overall yield across six steps [1]. This efficiency compares favorably with previous synthetic approaches and demonstrates the power of using 5-hexyn-3-ol as a central building block [3] [13]. The synthetic pheromone exhibits optical rotation [α]D -2.41°, confirming the correct absolute configuration and high enantiomeric purity [1].

Terpene Analog Synthesis via Alkyne Functionalization

The alkyne functionality of 5-hexyn-3-ol provides exceptional versatility for constructing terpene analogs through various functionalization strategies. Terminal alkynes serve as valuable building blocks in natural product synthesis due to their ability to participate in diverse coupling reactions, cycloadditions, and functional group transformations [14] [15] [16]. In the context of terpene synthesis, alkyne functionalization enables the construction of carbon frameworks that mimic the structural complexity of natural isoprenoid products while incorporating non-natural functional groups [17] [18].

The tert-butyl diphenylsilyl protection strategy employed in 5-hexyn-3-ol derivatives exemplifies modern approaches to alkyne functionalization in terpene analog synthesis [1]. This protecting group not only preserves the secondary alcohol functionality but also modulates the electronic properties of the alkyne, influencing its reactivity in subsequent transformations [14]. The protected alkyne can undergo selective functionalization at the terminal position while maintaining the stereochemical integrity of the adjacent chiral center [15].

Alkyne functionalization strategies relevant to terpene analog synthesis include metal-catalyzed coupling reactions, cycloaddition processes, and radical-mediated transformations [19] [16]. The terminal alkyne moiety in 5-hexyn-3-ol derivatives can participate in Sonogashira couplings, allowing for the introduction of aromatic and heteroaromatic substituents that expand the structural diversity of terpene analogs [20]. Additionally, alkyne metathesis reactions provide access to larger ring systems that mimic the cyclic frameworks common in sesquiterpene and diterpene natural products [14].

The stereoselective reduction of alkyne-containing intermediates represents another crucial aspect of terpene analog synthesis. Palladium-catalyzed hydrogenation of alkyne-containing precursors provides saturated carbon chains with defined stereochemistry, enabling the synthesis of acyclic terpene analogs [1]. Semi-reduction protocols using Lindlar catalysts or dissolving metal conditions allow for the selective formation of alkenes with controlled geometric isomerism [21].

Photoredox catalysis has emerged as a powerful tool for alkyne functionalization in natural product synthesis [16]. Organic photoredox catalysts enable divergent functionalization of alkynes under mild conditions, providing access to complex molecular architectures through radical-mediated processes [16]. This methodology is particularly relevant for terpene analog synthesis, where multiple stereogenic centers must be established with high fidelity [16].

The integration of alkyne functionalization with biosynthetic pathway mimicry represents a modern approach to terpene analog synthesis [22]. Electrochemical coupling reactions enable the construction of terpene-like carbon frameworks through nickel-catalyzed decarboxylative processes that mimic enzymatic transformations [22]. These biomimetic approaches provide efficient access to structural analogs of natural terpenes while maintaining the stereochemical complexity characteristic of biological systems [17] [18].

XLogP3

GHS Hazard Statements

H226 (43.88%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (39.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant